molecular formula C19H14N2 B2696950 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-67-9

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Cat. No.: B2696950
CAS No.: 861206-67-9
M. Wt: 270.335
InChI Key: TWDHLUPVBDPVAI-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is a heterocyclic compound that features both pyrrole and quinoline moieties

Mechanism of Action

Target of Action

The primary targets of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to undergo molecular structure twists, which are influenced by solvent polarity . This structural change can affect the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that similar compounds can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, impacting cellular functions and processes.

Result of Action

The molecular and cellular effects of This compound Related compounds have been reported to exhibit remarkable antiproliferative activities against certain cell lines , suggesting that this compound may also have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the action of similar compounds can be influenced by factors such as solvent polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline typically involves the coupling of a pyrrole derivative with a quinoline derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is reacted with a halogenated quinoline under mild conditions . Another method involves the direct C-H arylation of quinoline with a pyrrole derivative in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to convert the quinoline moiety into a dihydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-[4-(1H-pyrrol-1-yl)phenyl]dihydroquinoline.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Uniqueness: 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline stands out due to its unique combination of pyrrole and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and materials science.

Biological Activity

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is a compound of interest due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the mechanisms, biochemical pathways, and empirical studies surrounding the biological activity of this compound, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, influencing several biochemical pathways:

  • Molecular Interactions : The compound likely exerts its effects through binding interactions with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation.
  • Biochemical Pathways : It is hypothesized that the compound may affect pathways related to cell proliferation and apoptosis, similar to other quinoline derivatives .

Biological Activities

Research has indicated a broad spectrum of biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values in the low micromolar range against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines .
Cell LineIC50 (µM)Reference
HeLa7
HCT-1163
MCF-75
  • Antiviral Properties : Compounds in this class have been studied for their potential antiviral effects, particularly against HIV and other viral infections. The mechanism may involve interference with viral replication processes.
  • Anti-inflammatory Effects : Similar derivatives have shown promise in inhibiting inflammatory pathways, particularly through the modulation of nitric oxide production and cyclooxygenase activity .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including this compound:

  • Anticancer Studies : A study demonstrated that a related compound exhibited potent anticancer activity with an IC50 value of 3 µM against HCT-116 cells. The mechanism involved apoptosis induction through caspase activation pathways .
  • Antiviral Evaluation : Research indicated that quinoline derivatives could inhibit HIV replication in vitro, suggesting a viable pathway for therapeutic development against viral infections.
  • Anti-inflammatory Mechanisms : Another study reported that certain derivatives effectively reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Properties

IUPAC Name

2-(4-pyrrol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDHLUPVBDPVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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